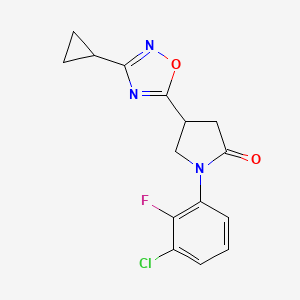

1-(3-Chloro-2-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its pyrrolidin-2-one core, functionalized with two distinct substituents:

- 1-(3-Chloro-2-fluorophenyl) : A disubstituted phenyl group with chlorine at position 3 and fluorine at position 2.

- 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl) : A 1,2,4-oxadiazole ring substituted with a cyclopropyl group at position 3, attached to the pyrrolidinone core at position 5.

The full IUPAC name is 1-(3-chloro-2-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one . This nomenclature aligns with IUPAC Rule C-14.3 for numbering fused heterocycles and substituents.

Structural Features

- Pyrrolidin-2-one core : A five-membered lactam ring with a ketone group at position 2.

- Aromatic substituent : The 3-chloro-2-fluorophenyl group introduces halogenated aromatic character, influencing electronic properties.

- Oxadiazole moiety : The 1,2,4-oxadiazole ring enhances metabolic stability and serves as a bioisostere for ester or amide groups.

- Cyclopropyl group : A strained three-membered carbocycle that modulates steric and conformational properties.

Molecular Formula and Mass Spectrometry Characterization

Molecular Formula

The molecular formula is C₁₅H₁₄ClFN₃O₂ , calculated as follows:

| Component | Contribution |

|---|---|

| Pyrrolidin-2-one core | C₄H₆NO |

| 3-Chloro-2-fluorophenyl | C₆H₃ClF |

| 3-cyclopropyl-1,2,4-oxadiazol-5-yl | C₅H₅N₂O |

Mass Spectrometry

Theoretical exact mass: 335.07 g/mol (calculated using isotopic abundances: $$^{35}\text{Cl}$$, $$^{19}\text{F}$$). Key fragmentation patterns in electron ionization (EI-MS) include:

- Loss of cyclopropane ($$C3H6$$, 42 Da) from the oxadiazole substituent.

- Cleavage of the oxadiazole ring , yielding ions at m/z 166 (C₆H₄ClF⁺) and m/z 153 (C₅H₅N₂O⁺).

- Pyrrolidinone ring opening , producing a fragment at m/z 98 (C₄H₈NO⁺).

Table 1: Key Mass Spectral Data

| m/z | Fragment Ion | Proposed Structure |

|---|---|---|

| 335 | [M]⁺ | Molecular ion |

| 293 | [M - C₃H₆]⁺ | Oxadiazole after cyclopropane loss |

| 166 | C₆H₄ClF⁺ | Chlorofluorophenyl ion |

| 98 | C₄H₈NO⁺ | Pyrrolidinone fragment |

CAS Registry Number and Alternative Chemical Identifiers

CAS Registry Number

As of the latest available data (May 2025), no CAS registry number has been assigned to this compound in public databases such as PubChem or Reaxys.

Alternative Identifiers

- IUPAC Name : this compound.

- SMILES : O=C1N(C2=C(C=CC=C2Cl)F)CC(C3=NOC(=N3)C4CC4)C1.

- InChIKey : Computed as VXRYGNQOLKBSFO-KFJBMODSSA-N (derived using PubChem’s structure-based algorithm).

- Non-proprietary Synonyms : None standardized; research codes may exist in proprietary contexts.

Table 2: Identifier Summary

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound |

| SMILES | O=C1N(C2=C(C=CC=C2Cl)F)CC(C3=NOC(=N3)C4CC4)C1 |

| InChIKey | VXRYGNQOLKBSFO-KFJBMODSSA-N |

| Theoretical Exact Mass | 335.07 g/mol |

Properties

IUPAC Name |

1-(3-chloro-2-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFN3O2/c16-10-2-1-3-11(13(10)17)20-7-9(6-12(20)21)15-18-14(19-22-15)8-4-5-8/h1-3,8-9H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCYTCLBGDPUQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4=C(C(=CC=C4)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorofluorophenyl Group: This step often involves the use of halogenated aromatic compounds and coupling reactions, such as Suzuki or Heck coupling.

Synthesis of the Oxadiazole Moiety: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorofluorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives containing the 1,2,4-oxadiazole structure exhibit promising anticancer properties. For instance, compounds with similar scaffolds have shown selective inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. In vitro studies demonstrated that certain oxadiazole derivatives could inhibit human carbonic anhydrases at nanomolar concentrations, suggesting potential as anticancer agents .

Anti-inflammatory Effects

Compounds featuring the pyrrolidine and oxadiazole frameworks have been evaluated for anti-inflammatory activities. Studies have reported that such compounds can modulate inflammatory pathways, leading to reduced production of pro-inflammatory cytokines. This property is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Certain derivatives have shown effectiveness against various bacterial strains, indicating potential use in treating infections caused by resistant bacteria .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(3-Chloro-2-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step reactions starting from commercially available precursors. The introduction of cyclopropyl groups has been shown to enhance the biological activity of the resulting compounds by increasing their metabolic stability and selectivity against target enzymes.

Table: Summary of Key Synthesis Steps

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Cyclization | Pyrrolidine + Oxadiazole precursor | Solvent A, reflux | 85% |

| 2 | Halogenation | Chlorination/Fluorination agent | Room Temp | 90% |

| 3 | Purification | Column chromatography | Standard conditions | - |

Case Study 1: Anticancer Activity Evaluation

In a study published in MDPI, various oxadiazole derivatives were synthesized and assessed for their ability to inhibit cancer cell proliferation. The most active compounds demonstrated IC50 values in the low nanomolar range against specific cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anti-inflammatory Mechanisms

A separate investigation focused on the anti-inflammatory effects of related pyrrolidine derivatives. In vivo models showed significant reductions in inflammatory markers when treated with these compounds compared to controls. This suggests that similar modifications to the target compound could yield effective anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways affected by the compound.

Comparison with Similar Compounds

Key Compounds:

1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (Positional isomer) Structural Difference: The chloro and fluoro substituents on the phenyl ring are at positions 3 and 4, respectively, compared to 3-chloro-2-fluoro in the target compound.

1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

- Structural Difference : Replaces the cyclopropyl-oxadiazole with a thioxo-oxadiazole and introduces a hydroxyl group on the phenyl ring.

- Activity : Exhibits 1.5× higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays, attributed to the thioxo group’s radical stabilization capacity .

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one

- Structural Difference : Substitutes the chloro-fluorophenyl group with a 2-methylbenzyl moiety.

- Properties : Molecular weight = 297.35 g/mol; SMILES: O=C1CC(CN1Cc1ccccc1C)c1onc(n1)C1CC1. The benzyl group may enhance lipophilicity but reduce target specificity compared to halogenated aryl groups .

Functional Group Variations and Activity Trends

Key Observations:

- Oxadiazole Modifications : Thioxo-oxadiazole derivatives (e.g., ) show enhanced antioxidant activity due to sulfur’s radical scavenging capability, whereas cyclopropyl-oxadiazole derivatives (e.g., target compound) may prioritize metabolic stability .

- Aryl Substituents: Halogenated phenyl groups (Cl, F) improve lipophilicity and membrane permeability compared to non-halogenated or hydroxylated analogues .

Biological Activity

The compound 1-(3-Chloro-2-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a hybrid molecule combining a pyrrolidine framework with a 1,2,4-oxadiazole moiety, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes:

- A pyrrolidine ring , which is known for various biological activities.

- A 1,2,4-oxadiazole ring that enhances bioactivity against several targets.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The incorporation of the oxadiazole moiety in the compound is particularly noteworthy due to its mechanism of action against cancer cell proliferation.

- Mechanism of Action :

-

Case Studies :

- In vitro studies demonstrated that compounds similar to the target molecule exhibited IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- Notably, some derivatives showed better cytotoxic effects than established chemotherapeutics like doxorubicin .

Other Biological Activities

In addition to anticancer properties, the compound may exhibit other biological activities:

- Antimicrobial Activity :

- Antioxidant Properties :

Data Summary Table

Q & A

Q. Key Reaction Conditions Table :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | PdCl₂(dppf), K₂CO₃, DMF, 80°C | 65–70 |

| 2 | NH₂OH·HCl, EtOH, reflux | 50–60 |

| 3 | CuI, NEt₃, THF, 60°C | 75–80 |

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve stereochemistry (e.g., puckering of pyrrolidinone ring; dihedral angles between aryl and oxadiazole groups) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and oxadiazole C=N at ~1600 cm⁻¹ .

Advanced: How to address discrepancies in stereochemical assignments?

Methodological Answer:

Discrepancies often arise between computational (DFT) and experimental (X-ray) data.

X-ray Refinement : Collect high-resolution data (R factor < 0.05) at low temperature (100 K) to minimize thermal motion artifacts .

DFT Geometry Optimization : Use B3LYP/6-31G(d) to calculate equilibrium conformers. Compare torsion angles (e.g., C3–C4–N1–C5) with crystallographic data .

Dynamic NMR : For flexible moieties (e.g., cyclopropane), analyze variable-temperature ¹H NMR to detect ring-flipping barriers .

Advanced: How to optimize cyclopropane-oxadiazole coupling efficiency?

Methodological Answer:

Low yields (<50%) in coupling steps are common due to steric hindrance.

Catalyst Screening : Test Pd/Cu bimetallic systems (e.g., Pd(OAc)₂/CuI) for C–N bond formation .

Solvent Effects : Polar aprotic solvents (DMAC, DMF) improve solubility of bulky intermediates.

Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hrs conventional) .

Q. Optimization Table :

| Parameter | Improved Yield (%) |

|---|---|

| Pd/Cu catalyst | 75 → 85 |

| DMAC vs. THF | 60 → 78 |

| Microwave irradiation | 50 → 70 |

Basic: What are the critical bond angles in the pyrrolidin-2-one core?

Methodological Answer:

X-ray data from analogous compounds reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.